4-[(Pyridin-4-yl)sulfamoyl]benzoic acid

cPLA2α inflammation enzyme inhibition

This sulfamoylbenzoic acid derivative is the only validated reference compound with a documented IC50 of 10 µM against cPLA2α, providing a reliable baseline for distinguishing inactive compounds from moderate inhibitors. Its pyridin-4-yl substituent confers distinct solubility and binding properties compared to phenyl, benzyl, or indole analogs, eliminating the risk of false SAR conclusions. Use as a comparator in TRPM8 antagonist and cPLA2α inhibitor programs. For R&D only.

Molecular Formula C12H10N2O4S
Molecular Weight 278.28
CAS No. 1016747-04-8
Cat. No. B3004891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Pyridin-4-yl)sulfamoyl]benzoic acid
CAS1016747-04-8
Molecular FormulaC12H10N2O4S
Molecular Weight278.28
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H10N2O4S/c15-12(16)9-1-3-11(4-2-9)19(17,18)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)(H,15,16)
InChIKeyQQNKGFIGOAHUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Pyridin-4-yl)sulfamoyl]benzoic acid (CAS 1016747-04-8): Technical Procurement Guide for cPLA2α Inhibitor Research


4-[(Pyridin-4-yl)sulfamoyl]benzoic acid (CAS 1016747-04-8) is a sulfamoylbenzoic acid derivative characterized by a pyridin-4-yl substitution on the sulfamoyl nitrogen, with a molecular formula of C₁₂H₁₀N₂O₄S and a molecular weight of 278.29 g/mol . This compound serves as a foundational building block for the synthesis of cytosolic phospholipase A2α (cPLA2α) inhibitors and TRPM8 antagonists, and it exhibits measurable inhibition of cPLA2α [1]. Its utility lies in its role as a comparator and synthetic intermediate, not as a final drug candidate.

Why Generic Substitution of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid is Not Advisable in cPLA2α Inhibitor Research


Within the sulfamoylbenzoic acid class, minor structural variations produce order-of-magnitude differences in cPLA2α inhibitory potency, rendering generic substitution scientifically invalid. 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid, with an IC50 of 10 µM [1], sits in a distinct activity tier between inactive baseline derivatives and optimized submicromolar inhibitors like compounds 85 and 88 [2]. Furthermore, the pyridin-4-yl substituent influences both aqueous solubility and binding interactions differently than phenyl, benzyl, or indole-bearing analogs, as demonstrated in structure-activity relationship (SAR) studies [3]. Procurement decisions must therefore be guided by precise structural and quantitative activity parameters rather than class membership.

Quantitative Differentiation Evidence: 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid vs. cPLA2α Inhibitor Comparators


cPLA2α Inhibitory Potency: 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid (IC50 = 10 µM) vs. Optimized Derivatives (IC50 < 1 µM)

In a direct enzymatic assay using cPLA2α isolated from human U937 cell cytoplasm, 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid exhibited an IC50 of 10,000 nM (10 µM) [1]. This places it approximately 50-fold less potent than the commercial reference inhibitor Axon-1609 (IC50 = 0.21 µM) and at least 10-fold less potent than optimized sulfamoylbenzoic acid derivatives 85 and 88, which achieved submicromolar IC50 values [2]. Conversely, it is approximately 2-fold more potent than the initial virtual screening hit, compound 3 (IC50 = 19 µM), and about 2-fold more potent than compound 4 (IC50 = 22 µM) [2].

cPLA2α inflammation enzyme inhibition

Lipophilicity Profile: LogP and LogD Values of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid vs. Unsubstituted 4-Sulfamoylbenzoic Acid

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid exhibits an ACD/LogP of 2.20, indicating moderate lipophilicity . At physiological pH (7.4), its ACD/LogD is -1.72, reflecting significant ionization and enhanced aqueous solubility . In contrast, the parent compound 4-sulfamoylbenzoic acid (carzenide) has a lower predicted LogP (approximately -0.31) and lacks the pyridine ring [1]. This difference in lipophilicity impacts membrane permeability and compound handling in biological assays.

Lipophilicity solubility drug-likeness

Acidic Character: pKa of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid vs. Carboxylic Acid Standard

The predicted acid dissociation constant (pKa) of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid is 3.53, characteristic of an aromatic carboxylic acid [1]. This value is comparable to that of benzoic acid (pKa = 4.20) but slightly lower due to the electron-withdrawing sulfamoyl group. This pKa dictates that the compound will be predominantly ionized at physiological pH, which is consistent with its low LogD value.

pKa ionization formulation

Thermal Stability: Predicted Melting Point of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid vs. Parent Sulfamoylbenzoic Acid

The predicted melting point of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid is 195.04 °C . This is significantly lower than the experimentally determined melting point of unsubstituted 4-sulfamoylbenzoic acid, which ranges from 258-260 °C . The 60-65 °C reduction in melting point reflects the disruption of crystal lattice packing by the pyridinyl substituent, which may improve processability and solubility.

Thermal stability melting point handling

Optimal Application Scenarios for 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid Based on Quantitative Differentiation


Use as a Moderate-Activity Comparator in cPLA2α Inhibitor Screening

With an IC50 of 10 µM against cPLA2α [1], 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid serves as an ideal reference compound for benchmarking novel inhibitors in the micromolar potency range. It provides a clear baseline to distinguish truly inactive compounds from those with moderate activity.

Scaffold for Structure-Activity Relationship (SAR) Optimization

The compound's moderate lipophilicity (LogP 2.20) and lower melting point compared to the parent sulfamoylbenzoic acid make it a versatile starting point for synthesizing derivatives with improved potency and pharmacokinetic properties, as demonstrated by the progression to submicromolar inhibitors 85 and 88 [2].

Control for Solubility and Formulation Studies

Its predicted LogD of -1.72 at pH 7.4 and pKa of 3.53 [3] provide predictable aqueous solubility behavior, making it suitable as a control compound in formulation development for acidic, ionizable drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.